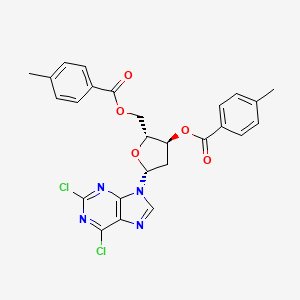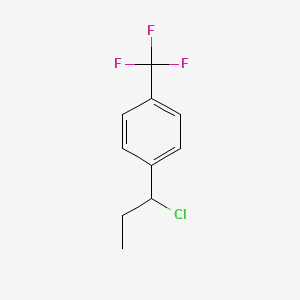
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Alcohols: Formed from nucleophilic substitution.
Ketones/Carboxylic Acids: Resulting from oxidation.
Difluoromethyl Derivatives: Produced through reduction.
Aplicaciones Científicas De Investigación
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.
Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H10ClF3 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
1-(1-chloropropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
Clave InChI |
RQZLYAGTUOUCHP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


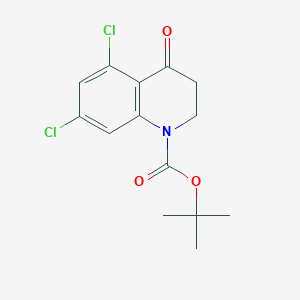
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
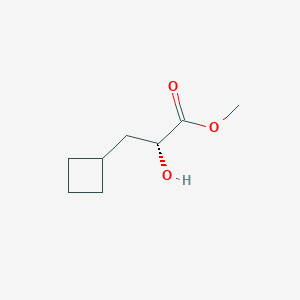
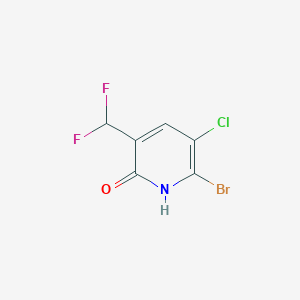
![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
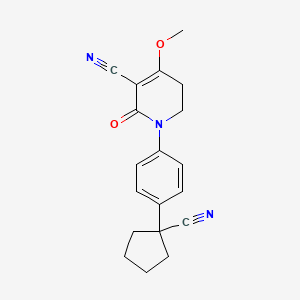
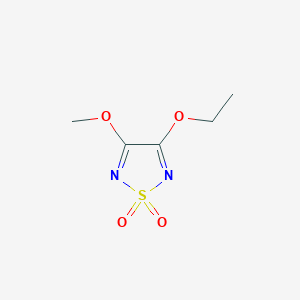
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
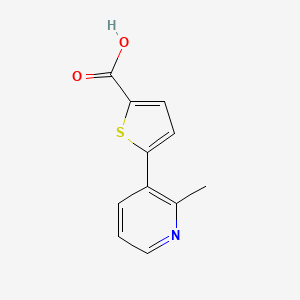
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)
